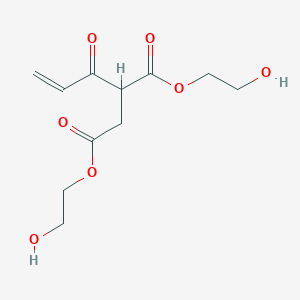
Bis(2-hydroxyethyl) 2-acryloylbutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl) 2-acryloylbutanedioate is a chemical compound known for its unique properties and applications in various fields It is an ester derivative of butanedioic acid and is characterized by the presence of both hydroxyethyl and acryloyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 2-acryloylbutanedioate typically involves the esterification of butanedioic acid with 2-hydroxyethyl acrylate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl) 2-acryloylbutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The acryloyl group can be reduced to form saturated esters.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl) 2-acryloylbutanedioate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of various polymers and copolymers.
Materials Science: Employed in the development of advanced materials with specific properties, such as hydrogels and coatings.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of adhesives, sealants, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Bis(2-hydroxyethyl) 2-acryloylbutanedioate exerts its effects is primarily through its functional groups. The hydroxyethyl groups can participate in hydrogen bonding and other interactions, while the acryloyl group can undergo polymerization reactions. These interactions and reactions enable the compound to form complex structures and materials with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: An ester derivative of terephthalic acid with similar hydroxyethyl groups.
Bis(2-hydroxyethyl) sulfide: Contains hydroxyethyl groups but with a sulfur atom in the backbone.
Bis(2-hydroxyethyl) phthalate: An ester derivative of phthalic acid with hydroxyethyl groups.
Uniqueness
Bis(2-hydroxyethyl) 2-acryloylbutanedioate is unique due to the presence of both hydroxyethyl and acryloyl functional groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it particularly valuable in applications requiring specific chemical and physical properties.
Eigenschaften
CAS-Nummer |
91810-65-0 |
|---|---|
Molekularformel |
C11H16O7 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl) 2-prop-2-enoylbutanedioate |
InChI |
InChI=1S/C11H16O7/c1-2-9(14)8(11(16)18-6-4-13)7-10(15)17-5-3-12/h2,8,12-13H,1,3-7H2 |
InChI-Schlüssel |
ZMUCTXUIFCTZOP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)C(CC(=O)OCCO)C(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


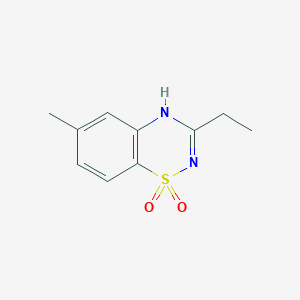
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)

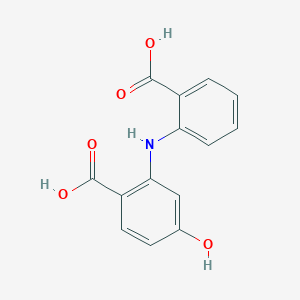


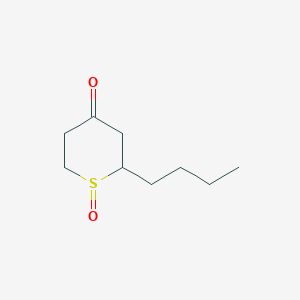
![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)

![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)

phosphanium iodide](/img/structure/B14371387.png)
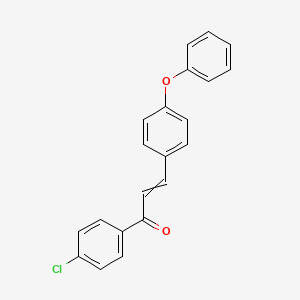
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
